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Beta-defensin 1 antimicrobial peptide -

Beta-defensin 1 antimicrobial peptide

Catalog Number: EVT-246951
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Molecular Formula:
Molecular Weight:
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Product Introduction

Overview

Beta-defensin 1 is a member of the defensin family of antimicrobial peptides, which are crucial components of the innate immune system. These small peptides are characterized by their ability to exhibit antimicrobial activity against a wide range of pathogens, including bacteria, viruses, and fungi. Beta-defensin 1 is primarily expressed in epithelial tissues, such as the skin and mucosal surfaces, serving as a first line of defense against invading microorganisms.

Source

Beta-defensin 1 is predominantly found in humans and other mammals. In humans, it is encoded by the gene DEFB1 located on chromosome 8. This peptide is synthesized and secreted by various cell types, including epithelial cells in the respiratory tract, gastrointestinal tract, and urogenital tract. The expression of beta-defensin 1 can be induced by inflammatory cytokines and microbial infections, highlighting its role in immune response.

Classification

Beta-defensin 1 belongs to the defensin family, which is classified into three main groups based on their structure and function: alpha-defensins, beta-defensins, and theta-defensins. Beta-defensins are characterized by their unique cysteine-rich structure that forms a beta-sheet configuration stabilized by disulfide bonds. This structural motif is critical for their antimicrobial activity.

Synthesis Analysis

Methods

The synthesis of beta-defensin 1 can be achieved through various methods, including recombinant DNA technology and chemical synthesis.

  • Recombinant DNA Technology: This method involves cloning the DEFB1 gene into an expression vector, followed by transformation into suitable host cells (e.g., Escherichia coli or yeast). The host cells are then cultured under optimal conditions to produce the peptide, which can be purified using chromatographic techniques.
  • Chemical Synthesis: Solid-phase peptide synthesis can also be employed to synthesize beta-defensin 1. This method allows for precise control over the peptide sequence and modifications but requires advanced technical expertise.

Technical Details

The recombinant production typically involves:

  • Selection of an appropriate expression system.
  • Optimization of culture conditions (temperature, pH, nutrient composition).
  • Purification steps such as affinity chromatography or high-performance liquid chromatography to isolate the active peptide from other cellular proteins.
Molecular Structure Analysis

Structure

Beta-defensin 1 consists of approximately 45 amino acids and features a characteristic structure comprising three disulfide bonds that stabilize its conformation. The presence of these disulfide bonds is essential for maintaining its antimicrobial activity.

Data

The primary sequence of beta-defensin 1 includes a high proportion of positively charged residues, which contribute to its ability to interact with negatively charged bacterial membranes. Structural studies using nuclear magnetic resonance spectroscopy have revealed that beta-defensin 1 adopts a beta-sheet conformation, which is critical for its function.

Chemical Reactions Analysis

Reactions

Beta-defensin 1 exhibits several chemical reactions that contribute to its antimicrobial properties:

  • Membrane Disruption: The interaction between beta-defensin 1 and bacterial membranes leads to membrane permeabilization. This process involves electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell wall.
  • Formation of Pores: Upon binding to the membrane, beta-defensin 1 can insert itself into the lipid bilayer, leading to pore formation that disrupts cellular integrity and results in cell lysis.

Technical Details

The efficiency of these reactions can be influenced by factors such as pH, ionic strength, and the presence of specific lipids in the membrane. Studies utilizing fluorescence microscopy have demonstrated that beta-defensin 1 can effectively permeabilize bacterial cells within minutes of exposure.

Mechanism of Action

Process

The mechanism of action of beta-defensin 1 involves several steps:

  1. Binding: The peptide binds to microbial surfaces through electrostatic interactions.
  2. Insertion: Following binding, beta-defensin 1 inserts into the lipid bilayer.
  3. Pore Formation: The peptide aggregates within the membrane to form pores.
  4. Cell Death: The formation of pores disrupts ion homeostasis and leads to cell lysis.

Data

Research has shown that beta-defensin 1 is effective against a variety of pathogens including Staphylococcus aureus and Escherichia coli. Studies indicate that concentrations as low as micromolar levels can exert significant antimicrobial effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 5 kDa.
  • Solubility: Highly soluble in aqueous solutions due to its hydrophilic nature.
  • Stability: Stable at physiological pH with a half-life that varies depending on environmental conditions.

Chemical Properties

  • Charge: Positively charged at physiological pH due to the presence of basic amino acids.
  • Disulfide Bonds: Three disulfide bonds confer structural stability essential for function.

Relevant analyses have shown that alterations in pH or ionic strength can significantly affect the activity and stability of beta-defensin 1.

Applications

Scientific Uses

Beta-defensin 1 has numerous applications in scientific research and medicine:

  • Antimicrobial Therapy: Potential use as an alternative therapeutic agent against antibiotic-resistant bacteria.
  • Wound Healing: Its ability to promote healing through antimicrobial action makes it a candidate for wound dressings.
  • Vaccine Development: Research into incorporating beta-defensins into vaccines to enhance immune responses against specific pathogens.
Molecular Mechanisms of HBD-1 Antimicrobial Activity

Redox-Dependent Bactericidal Activity and Net Formation Mechanisms

HBD-1 exhibits a profound functional dichotomy governed by its redox state, transitioning between an oxidized, largely inactive form and a reduced, potent antimicrobial peptide.

  • Disulfide Bond Reduction and Activation: The mature HBD-1 peptide contains three conserved intramolecular disulfide bonds (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6) critical for structural stability. Under reducing conditions, such as those found in the anaerobic milieu of the intestinal lumen or within phagocytic vacuoles, thioredoxin-mediated reduction of these bonds occurs. This reduction induces a conformational shift, exposing hydrophobic regions and enhancing the peptide's cationic charge density. The reduced form displays significantly amplified bactericidal activity against a broad spectrum of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans [4] [6] [10].
  • Induction of Neutrophil Extracellular Traps (NETs): Beyond direct killing, HBD-1 possesses a novel immunomodulatory function: signaling polymorphonuclear leukocytes (PMNs) to form NETs. Platelet-derived HBD-1, released in response to bacterial toxins (e.g., S. aureus α-toxin), interacts directly with PMNs. This interaction triggers a calcium-dependent signaling cascade culminating in chromatin decondensation and the extracellular release of DNA lattices decorated with histones and granule enzymes (e.g., myeloperoxidase, neutrophil elastase). These NETs effectively ensnare and kill bacteria. This mechanism represents a crucial bridge between platelet antimicrobial functions and neutrophil-mediated pathogen clearance [7]. Table 1 summarizes HBD-1's Redox-Dependent Activities.

Table 1: Redox-Dependent Antimicrobial Activities of HBD-1

ActivityOxidized HBD-1Reduced HBD-1Mechanism/Outcome
Direct Bactericidal ActivityLow/WeakHigh/PotentConformational change exposes hydrophobic/charged residues enabling membrane disruption.
Antifungal ActivityMinimalSignificantDisruption of fungal cell wall/membrane integrity.
NET InductionNot InducedRobust InductionSignaling via (unidentified) receptor on PMNs leading to NADPH oxidase activation and histone citrullination.
Primary LocationExtracellular fluids (e.g., plasma, urine)Reducing microenvironments (intestine, phagosomes)Reduction often mediated by thioredoxin systems.

Salt Sensitivity and Ionic Microenvironment Interactions

HBD-1's antimicrobial efficacy is highly sensitive to the ionic composition of its surroundings, particularly physiological salt concentrations, which presents both challenges and context-specific functional adaptations.

  • Inhibition by Physiological Salts: In vitro assays demonstrate that HBD-1's direct bactericidal activity against pathogens like E. coli and S. aureus is significantly diminished or abolished at NaCl concentrations approaching physiological levels (≥ 100 mM). Similar inhibition occurs with divalent cations like Ca²⁺ and Mg²⁺. This salt sensitivity stems from electrostatic shielding: high ionic strength counteracts the electrostatic attraction between the cationic HBD-1 and the anionic components (e.g., lipopolysaccharide (LPS), lipoteichoic acid (LTA)) of microbial membranes, preventing the initial peptide binding crucial for subsequent membrane disruption [1] [5] [9].
  • Microenvironmental Adaptation in the Urinary Tract: The human urinary tract presents a unique environment for HBD-1. While constitutively expressed in bladder and ureter urothelium and detectable in urine, its direct salt-sensitive bactericidal activity against uropathogenic E. coli (UPEC) in standard assays is often minimal under physiological urine salt conditions. However, variable amino-terminal processing generates HBD-1 isoforms (36-47 residues), and the ionic composition of urine fluctuates significantly (low salt in some conditions). Certain isoforms may retain activity under lower ionic strength conditions found in tubular fluid or diluted urine [2]. Importantly, studies in Defb1⁻/⁻ mice revealed no significant defect in clearance of transurethrally inoculated UPEC, suggesting functional redundancy or compensation by other salt-independent antimicrobial peptides (e.g., mBD-3, mBD-14) in this specific niche [2] [5]. Table 2 summarizes key ionic effects on HBD-1 activity.

Table 2: Impact of Ionic Microenvironment on HBD-1 Activity

Ionic FactorEffect on HBD-1 ActivityMolecular BasisPhysiological Implication
High NaCl (≥100 mM)Potent inhibition of direct bactericidal activity.Electrostatic shielding reduces HBD-1 binding to anionic microbial surface components.Limits direct killing in plasma, interstitial fluid; activity confined to low-salt niches.
Divalent Cations (Ca²⁺, Mg²⁺)Inhibition of direct bactericidal activity.Competitive binding to microbial surface anions; possible peptide aggregation.Further reduces activity in serum/inflammatory exudates rich in divalent cations.
Variable Urine Ionic StrengthVariable activity; shorter isoforms potentially more active in dilute urine.Degree of electrostatic shielding varies.May allow context-dependent direct activity in renal tubules or bladder under diuresis.
Reducing EnvironmentOvercomes salt-sensitivity to a significant degree.Reduction activates potent membrane disruption mechanisms less reliant on pure electrostatics.Enables potent activity in reducing gut lumen despite ionic content.

Structural Determinants of Pathogen Membrane Disruption

The tertiary structure of HBD-1, stabilized by its three disulfide bonds, creates a scaffold presenting specific residues critical for its interaction with and disruption of microbial membranes.

  • Conserved Beta-Defensin Fold: High-resolution X-ray crystallography reveals that HBD-1 adopts a compact structure featuring a short N-terminal α-helix (residues 1-8: Asp1-Ser8) followed by a triple-stranded antiparallel β-sheet connected by loops. The three disulfide bonds (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6) form a tightly packed core, conferring stability against proteases. This overall fold is highly conserved among beta-defensins, although HBD-1 lacks the propensity for higher-order oligomerization seen in some family members like HBD-2 [1] [10].
  • Cationic C-Terminal Domain: The C-terminal region (residues ~29-36: Arg29, Lys31, Lys33, Lys36) forms a concentrated patch of positive charge. Mutagenesis studies, such as alanine substitution of Arg29, Lys31, Lys33, or Lys36, dramatically reduce or abolish HBD-1's antimicrobial activity against E. coli without significantly altering its overall structure. This demonstrates that the electrostatic potential of this domain is paramount for the initial electrostatic attraction to the negatively charged microbial membrane [10].
  • Hydrophobic Residues and Membrane Insertion: While the cationic patch facilitates binding, hydrophobic and amphipathic residues, particularly near the N-terminus and within loops, are crucial for membrane insertion and disruption. Mutations like Gln11Ala (Q11A) subtly alter the local structure and surface properties, impacting antimicrobial efficacy. It is proposed that after initial binding, hydrophobic residues insert into the lipid bilayer. HBD-1 may then utilize one of two primary models: 1) The "pore-forming" or "barrel-stave" model, where peptides oligomerize to form transmembrane pores, or 2) The "carpet" model, where a high density of peptide monomers covers the membrane surface, leading to micellization and disintegration. The specific mechanism may vary depending on the pathogen membrane composition and peptide concentration [1] [10]. Table 3 summarizes key structural determinants of HBD-1 activity.

Table 3: Structural Determinants of HBD-1 Function

Structural Element/ResidueRoleConsequence of MutationBiological Function Impact
Disulfide Bonds (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6)Stabilize tertiary fold; control redox switch.Reduction activates; irreversible disruption abolishes structure/function.Essential for stability, protease resistance, redox regulation.
N-terminal α-Helix (Asp1-Ser8)Part of CCR6 interaction epitope; potential membrane interaction.Mutations (e.g., D1A) impair chemotaxis but less so direct antimicrobial activity.Critical for immunomodulatory signaling via CCR6.
C-terminal β-strand (Arg29, Lys31, Lys33, Lys36)Forms cationic patch for membrane binding.Alanine substitution at any key residue (R29A, K31A, K33A, K36A) drastically reduces anti-E. coli activity.Essential for initial electrostatic interaction with microbial membranes.
Loop Residues (e.g., Gln11)Contribute to surface topology/hydrophobicity.Q11A mutation alters local structure and reduces activity.Modulates membrane insertion and disruption efficiency.
Overall Monomeric StatePredominant functional form.Unlike HBD-2, does not readily form higher-order oligomers.Limits pore formation mechanisms; favors "carpet" model.

Synergistic Interactions with Innate Immune Effectors

HBD-1 rarely acts in isolation but functions cooperatively with other components of the innate immune system, amplifying overall host defense efficacy.

  • Chemoattraction via CCR6 Engagement: A key immunomodulatory function of HBD-1 is its role as a chemokine. Structural and functional studies identify a specific epitope involving the N-terminal α-helix (Asp1-Ser8) and adjacent residues (Lys22, Arg29, Lys33) responsible for binding and activating the chemokine receptor CCR6. This receptor is predominantly expressed on immature dendritic cells (iDCs), memory T cells, and regulatory T cells (Tregs). HBD-1-mediated CCR6 signaling induces the chemotaxis of these cells to sites of infection or inflammation. This recruitment bridges innate immune detection (epithelial HBD-1 release) with the initiation of adaptive immune responses, facilitating antigen presentation and T-cell priming [3] [6] [9].
  • Cooperation with Other Antimicrobial Peptides and Proteins: HBD-1 exhibits additive or synergistic effects with other epithelial AMPs (e.g., HBD-2, HBD-3, LL-37) and proteins produced by infiltrating immune cells. For instance:
  • Lysozyme: HBD-1 can disrupt the outer membrane of Gram-negative bacteria, potentially facilitating the access of lysozyme to degrade the underlying peptidoglycan layer.
  • Lactoferrin: By sequestering iron, lactoferrin creates an environment less favorable for bacterial growth, while HBD-1 directly attacks microbial membranes. Their combined action can be more effective than either alone.
  • Complement: There is emerging evidence that defensins can interact with components of the complement system, potentially modulating opsonization or the membrane attack complex (MAC) formation, although the specific interactions for HBD-1 require further elucidation [6] [9].
  • Modulation of Inflammatory Responses: While less pronounced than some inducible defensins, HBD-1 can influence cytokine production and immune cell activation. Its interaction with CCR6 on dendritic cells contributes to their maturation and cytokine secretion profile, shaping the subsequent T-cell response. Furthermore, the ability of HBD-1 to induce NETosis represents a potent synergistic mechanism, combining direct platelet-derived peptide activity with the massive microbiocidal capacity of neutrophil extracellular traps [4] [7].

Properties

Product Name

Beta-defensin 1 antimicrobial peptide

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